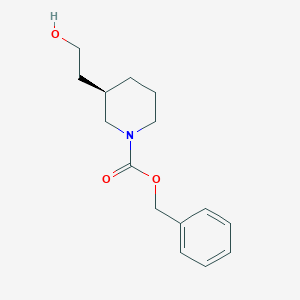
Phosphoric acid, diethyl propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylpropylester der Phosphorsäure ist eine organische Verbindung, die zur Klasse der Ester gehört. Ester zeichnen sich durch ihre angenehmen Gerüche aus und werden häufig in Parfüms und Aromastoffen verwendet. Dieser spezielle Ester ist von Phosphorsäure abgeleitet und enthält Diethyl- und Propylgruppen, die an das Phosphoratom gebunden sind. Ester der Phosphorsäure sind von großer Bedeutung in der Biochemie und in industriellen Anwendungen .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Diethylpropylester der Phosphorsäure kann durch die Reaktion von Phosphorsäure mit Diethyl- und Propylalkoholen synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure oder Aluminiumchlorid und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die gewünschte Esterbildung zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Diethylpropylester der Phosphorsäure die Verwendung von großtechnischen Reaktoren, in denen Phosphorsäure mit Diethyl- und Propylalkoholen in Gegenwart eines Katalysators umgesetzt wird. Das Reaktionsgemisch wird dann einer Destillation unterzogen, um den Ester von anderen Nebenprodukten zu trennen. Der Prozess ist optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diethylpropylester der Phosphorsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Ester kann oxidiert werden, um Phosphorsäurederivate zu bilden.
Substitution: Der Ester kann nukleophile Substitutionsreaktionen eingehen, bei denen die Alkoxygruppen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Hydrolyse: Phosphorsäure und Diethyl- und Propylalkohol.
Oxidation: Phosphorsäurederivate.
Substitution: Verschiedene substituierte Phosphorsäureester.
Wissenschaftliche Forschungsanwendungen
Diethylpropylester der Phosphorsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Spielt eine Rolle in biochemischen Studien, die Phosphorylierungsprozesse betreffen.
Industrie: Wird bei der Herstellung von Flammschutzmitteln, Weichmachern und Schmierstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Diethylpropylester der Phosphorsäure beinhaltet seine Fähigkeit, an Phosphorylierungsreaktionen teilzunehmen. Der Ester kann seine Phosphatgruppe an verschiedene Substrate abgeben und so ihre chemischen Eigenschaften und biologischen Aktivitäten verändern. Dieser Prozess ist in vielen biochemischen Stoffwechselwegen von entscheidender Bedeutung, einschließlich Energieübertragung und Signaltransduktion .
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl propyl ester involves its ability to participate in phosphorylation reactions. The ester can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is crucial in many biochemical pathways, including energy transfer and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Diethylpropylester der Phosphorsäure kann mit anderen Estern der Phosphorsäure verglichen werden, wie z. B.:
- Diethylmethylester der Phosphorsäure
- Diethylethylester der Phosphorsäure
- Diethylbutylester der Phosphorsäure
Einzigartigkeit
Diethylpropylester der Phosphorsäure ist aufgrund seiner spezifischen Alkylgruppen einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen es für bestimmte Anwendungen geeignet, bei denen andere Ester möglicherweise nicht so effektiv sind .
Schlussfolgerung
Diethylpropylester der Phosphorsäure ist eine vielseitige Verbindung mit großer Bedeutung in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Seine einzigartigen chemischen Eigenschaften und seine Fähigkeit, verschiedene Reaktionen einzugehen, machen es zu einem wertvollen Reagenz und Bestandteil in zahlreichen Anwendungen.
Eigenschaften
CAS-Nummer |
814-22-2 |
|---|---|
Molekularformel |
C7H17O4P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
diethyl propyl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
IHPUVAUZMHQZSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)

